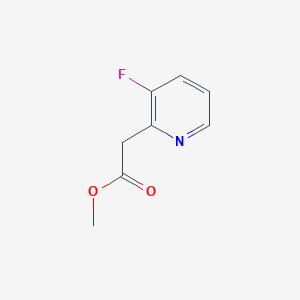

Methyl 2-(3-fluoropyridin-2-YL)acetate

Description

Methyl 2-(3-fluoropyridin-2-yl)acetate is a fluorinated pyridine derivative featuring a methyl ester group linked to a 3-fluoropyridine ring at the 2-position. This compound is structurally characterized by its pyridine core, which is substituted with a fluorine atom at the 3-position and an acetoxy group at the 2-position. Such esters are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to the pyridine ring’s ability to modulate electronic and steric properties, enhancing binding interactions in target molecules .

Properties

IUPAC Name |

methyl 2-(3-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQJOMLUSMFKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoropyridin-2-YL)acetate typically involves the nucleophilic substitution reaction of a suitable pyridine derivative. One common method is the reaction of 3-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoropyridin-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-fluoropyridin-2-yl)acetic acid.

Reduction: Formation of 2-(3-fluoropyridin-2-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluoropyridin-2-YL)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-fluoropyridin-2-yl)acetate

- Structure : Ethyl ester analog with an ethyl group replacing the methyl ester.

- Impact: The ethyl group increases molecular weight (183.18 g/mol vs. 169.15 g/mol) and lipophilicity (calculated logP: ~1.2 vs.

- Commercial Status : Discontinued (CymitQuimica, 2025) .

Substituent Modifications on the Pyridine Ring

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

- Structure : Features additional methyl and fluorine substituents at the 5- and 6-positions of the pyridine ring.

- Impact : The electron-withdrawing fluorine and electron-donating methyl groups create a polarized aromatic system, altering reactivity in cross-coupling or nucleophilic substitution reactions.

- Molecular Weight: 197.21 g/mol (C₁₀H₁₂FNO₂) .

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

- Structure : Chloro and trifluoromethyl groups at the 3- and 5-positions.

- Impact : The trifluoromethyl group enhances electronegativity and metabolic stability, while the chloro substituent introduces steric hindrance. This compound is structurally similar (94% similarity to the parent) but exhibits distinct reactivity in Suzuki-Miyaura couplings .

Heterocycle Replacement

Methyl 2-(5-fluoropyrimidin-2-yl)acetate

- Structure : Pyrimidine ring replaces pyridine, with fluorine at the 5-position.

- Impact : The pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, favoring interactions with biological targets (e.g., kinase inhibitors). Molecular weight decreases slightly to 170.14 g/mol (C₇H₇FN₂O₂) .

Methyl 2-fluoro-2-(2-nitrophenyl)acetate

- Structure : Benzene ring replaces pyridine, with nitro and fluorine substituents.

- Impact : The nitro group introduces strong electron-withdrawing effects, accelerating electrophilic aromatic substitution but increasing toxicity risks. This analog is used in reductive cyclization to synthesize fluorooxindoles .

Functional Group Additions

Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

- Structure : Sulfanyl (-S-) linker between the ester and pyridine ring.

- Impact: The sulfur atom enhances π-π stacking interactions and may improve metal-binding properties. Molecular weight increases to 251.23 g/mol (C₉H₈F₃NO₂S) .

Data Table: Key Structural and Commercial Attributes

Biological Activity

Methyl 2-(3-fluoropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈FNO₂

- Molecular Weight : Approximately 185.16 g/mol

- Structural Features : The compound features a methyl ester functional group and a pyridine ring with a fluorine substitution at the 3-position. This unique structure enhances its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The presence of fluorine influences the compound's reactivity, allowing it to modulate enzymatic activities, which is crucial for its therapeutic efficacy.

- Receptor Binding : It exhibits strong interactions with specific receptors, enhancing its potential as a drug candidate.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties:

- Antibacterial Activity : Studies show that pyridine derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC Range (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

- Antifungal Activity : Similar compounds have shown antifungal effects against strains like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Case Studies

- Anticancer Properties : A study evaluated the effects of pyridine derivatives on non-small cell lung cancer (NSCLC) cells, demonstrating enhanced cell growth inhibition and apoptosis induction when combined with other agents . This suggests that this compound could be investigated further as a potential anticancer agent.

- SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications in the pyridine ring significantly affect biological activity, highlighting the importance of the fluorine substitution in enhancing potency against microbial strains .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Appropriate pyridine derivatives and methyl acetate.

- Reagents : Use of fluorinating agents to introduce the fluorine atom at the desired position.

- Reaction Conditions : Standard conditions for esterification reactions are employed, often under reflux or microwave-assisted synthesis for efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.